molecular formula C6H9ClN2O B2818821 5-Cyclopropyl-1,3-oxazol-2-amine;hydrochloride CAS No. 2402831-12-1

5-Cyclopropyl-1,3-oxazol-2-amine;hydrochloride

Cat. No.: B2818821
CAS No.: 2402831-12-1
M. Wt: 160.6
InChI Key: GUBDSRJGJQDVLG-UHFFFAOYSA-N
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Description

5-Cyclopropyloxazol-2-amine hydrochloride is a chemical compound with the molecular formula C6H9ClN2O. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This compound has gained attention in scientific research due to its potential therapeutic applications and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyloxazol-2-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclopropylamine with oxalyl chloride to form an intermediate, which then undergoes cyclization to produce the desired oxazole derivative . The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.

Industrial Production Methods

Industrial production of 5-Cyclopropyloxazol-2-amine hydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyloxazol-2-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of substituted oxazoles .

Scientific Research Applications

5-Cyclopropyloxazol-2-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Cyclopropyloxazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropyloxazol-2-amine hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological properties. Its cyclopropyl group and oxazole ring contribute to its stability and potential therapeutic applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

5-cyclopropyl-1,3-oxazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.ClH/c7-6-8-3-5(9-6)4-1-2-4;/h3-4H,1-2H2,(H2,7,8);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBDSRJGJQDVLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=C(O2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2402831-12-1
Record name 5-cyclopropyl-1,3-oxazol-2-amine hydrochloride
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